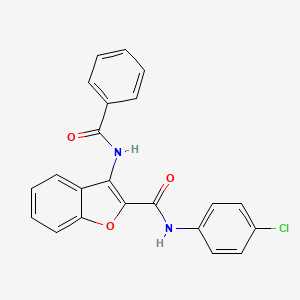

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-15-10-12-16(13-11-15)24-22(27)20-19(17-8-4-5-9-18(17)28-20)25-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIZCKLMLSDARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine.

Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-chlorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and chlorophenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide has a complex structure characterized by a benzofuran core and various functional groups, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 286.71 g/mol. The presence of the chlorophenyl substituent enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, such as modulation of signaling pathways involved in cell growth and apoptosis. For instance, compounds similar to this compound have demonstrated effectiveness against lung adenocarcinoma cells by targeting specific kinases .

- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Effects : Preliminary studies suggest that this compound might possess antimicrobial properties, making it a candidate for further research in treating infections.

Case Studies and Research Findings

A number of studies have investigated the potential applications of benzofuran derivatives, including this compound:

- In vitro Studies : Research has demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values indicating effective inhibition of tumor growth .

- In vivo Models : Animal studies have indicated that these compounds can reduce tumor size without significant side effects on vital organs, highlighting their potential as safer alternatives to conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Molecular and Substituent Profiles of Comparable Compounds

*Calculated based on structural analogs (see Section 1).

Substituent Effects on Physicochemical Properties

- Electronic Effects: The 4-chlorophenyl group (common in compounds from –8) is electron-withdrawing, which may stabilize the carboxamide moiety and influence resonance properties .

Steric and Lipophilic Effects :

- The benzamido group in the target compound increases steric hindrance compared to -NH₂ () or smaller substituents like 3-chloropropanamido (). This could reduce solubility but improve membrane permeability or protein-binding affinity .

- The diphenylpropanamido group () demonstrates extreme bulkiness, likely limiting aqueous solubility but favoring interactions with hydrophobic binding pockets.

- Biological and Material Relevance: Amino-substituted analogs () are smaller and more polar, making them candidates for high-throughput screening in drug discovery. Chlorinated side chains () may enhance halogen bonding, a feature leveraged in crystal engineering and supramolecular chemistry .

Computational and Experimental Insights

- DFT Studies : highlights the utility of density functional theory (DFT) for analyzing chlorophenyl-containing compounds. Such studies predict electronic properties (e.g., HOMO-LUMO gaps) and stability, which are critical for optimizing the target compound’s reactivity .

- Crystallographic Tools : Software like SHELX () and ORTEP () are instrumental in resolving molecular conformations and intermolecular interactions, though specific data for the target compound are absent in the evidence.

Biological Activity

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Benzofuran Core : A fused benzene and furan ring system that contributes to its biological activity.

- Chlorophenyl Substituent : The presence of a 4-chlorophenyl group enhances its interaction with biological targets.

- Amide Functional Group : This functional group is crucial for the compound's binding affinity to enzymes and receptors.

The molecular formula is , with a molecular weight of approximately 314.75 g/mol.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding : It can interact with receptors that modulate various signaling pathways, affecting cellular processes such as apoptosis and proliferation.

- Gene Expression Modulation : The compound may influence gene expression patterns that are critical in disease processes.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound.

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. For instance, in one study, it reduced A549 cell viability by approximately 64% at a concentration of 10 µM, showing promise as a potential anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10 | 64% viability reduction |

| MCF-7 | 8 | Significant cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. Studies suggest that this compound may exhibit activity against multidrug-resistant bacteria.

- Effectiveness Against Pathogens : The compound has shown inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition can contribute to its therapeutic potential in inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer therapy .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that it effectively inhibited bacterial growth at relatively low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.